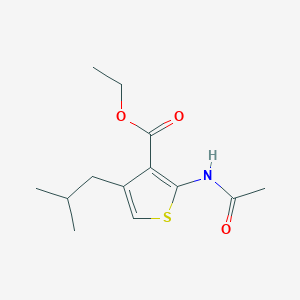
2-formylphenyl 3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-formylphenyl 3-(2-furyl)acrylate is a chemical compound that belongs to the class of α,β-unsaturated carbonyl compounds. It is a yellow crystalline solid that is widely used in scientific research applications. This compound has been the subject of extensive research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-formylphenyl 3-(2-furyl)acrylate is not yet fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, the scavenging of free radicals, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-formylphenyl 3-(2-furyl)acrylate in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-formylphenyl 3-(2-furyl)acrylate. One area of interest is the development of novel therapeutic agents based on this compound. Another potential direction is the investigation of the molecular mechanisms underlying its biological activities. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound and to investigate its potential applications in various fields, including medicine and agriculture.
Conclusion:
In conclusion, this compound is a unique and valuable compound that has been the subject of extensive scientific research. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its potential applications in various fields, including medicine and agriculture, make it a promising area for future research.
Métodos De Síntesis
The synthesis of 2-formylphenyl 3-(2-furyl)acrylate can be achieved through various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 2-formylphenyl acetic acid and furfural in the presence of a base catalyst. This reaction produces the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
2-formylphenyl 3-(2-furyl)acrylate has been widely used in scientific research due to its unique properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
(2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-11-4-1-2-6-13(11)18-14(16)8-7-12-5-3-9-17-12/h1-10H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRFGVLSHNUHHJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![2-(2,4-dichlorophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5876772.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)



![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)
